Droclidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Droclidinium is a synthetic anticholinergic agent that has been shown to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. It inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This compound is used for the treatment of peptic ulcer disease and to help relieve abdominal or stomach spasms or cramps due to colicky abdominal pain, diverticulitis, and irritable bowel syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of droclidinium involves the reaction of 3-hydroxy-1-methylquinuclidinium with benzilate ester. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced techniques such as solid dispersion to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Droclidinium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Droclidinium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: Used in the treatment of gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Droclidinium exerts its effects by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. This inhibition primarily occurs through the blocking of M1 muscarinic receptors, leading to a reduction in gastrointestinal motility and secretion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to droclidinium include:
Clidinium: Another synthetic anticholinergic agent with similar uses and effects.
Umeclidinium: A long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Uniqueness
This compound is unique in its specific chemical structure and its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. While similar compounds like clidinium and umeclidinium share some properties, this compound’s specific molecular interactions and pathways make it distinct .
Properties
CAS No. |
740739-93-9 |
---|---|
Molecular Formula |
C22H32NO3+ |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H32NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3/q+1 |
InChI Key |
UEJRWWYWBNGGBE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.